Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate
Description
Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate is a benzoate ester derivative featuring a 2-phenylmorpholine-4-carbonylamino substituent at the para position of the benzene ring. This compound combines a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a phenyl group and a carbamoyl linkage.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-24-18(22)15-7-9-16(10-8-15)20-19(23)21-11-12-25-17(13-21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23) |
InChI Key |
FFMDMBSPTVOGDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate typically involves a multi-step process:
Formation of 2-phenylmorpholine-4-carbonyl chloride: This intermediate is prepared by reacting 2-phenylmorpholine with thionyl chloride under reflux conditions.
Coupling Reaction: The resulting 2-phenylmorpholine-4-carbonyl chloride is then reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine. This step forms the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Br₂, Cl₂) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Hydrolysis: 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol derivative of the morpholine ring.
Scientific Research Applications
Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-[(2-phenylmorpholine-4-carbonyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity. The phenylmorpholine moiety can interact with hydrophobic pockets in proteins, while the benzoate ester can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Morpholine vs. Heterocyclic Substituents : The target compound’s 2-phenylmorpholine group distinguishes it from analogs like Fenpyroximate (pyrazole) or thiourea-containing derivatives . Morpholine rings enhance solubility and metabolic stability, whereas pyrazole or thiourea groups may influence binding affinity in biological systems.
- Carbamoyl Linkages: The carbamoyl group in the target compound is shared with Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13) , which includes a nitro group for electronic modulation. This contrasts with the thiourea linkage in , which introduces sulfur-based reactivity.
- Aromatic Substituents: Para-substituted benzoates (e.g., aminophenoxy in , nitrobenzamido in ) exhibit varied electronic and steric effects. The target compound’s phenylmorpholine substituent likely increases steric bulk compared to simpler aryl groups.
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